

Application Notes & Protocols: Utilizing DAIBS as a Molecular Probe in Kinase Activity Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daibs*

Cat. No.: *B1201219*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAIBS (Dye for Assay of Intracellular Binding Sites) is a novel fluorescent molecular probe designed to facilitate high-throughput screening and detailed mechanistic studies of protein kinases. This document provides comprehensive application notes and detailed protocols for the use of **DAIBS** in biochemical assays to identify and characterize kinase inhibitors.

DAIBS is a small, cell-permeable molecule that exhibits enhanced fluorescence upon binding to the ATP-binding pocket of a broad range of protein kinases. Its mechanism of action relies on displacement by ATP-competitive inhibitors, leading to a measurable decrease in fluorescence intensity. This direct binding and displacement principle allows for a sensitive, real-time, and homogenous assay format suitable for drug discovery and basic research.

Principle of the Assay

The **DAIBS** kinase assay is based on the principle of fluorescence polarization (FP) or fluorescence intensity (FI). In its unbound state in an aqueous buffer, **DAIBS** exhibits low fluorescence. Upon binding to the active site of a kinase, its fluorescence is significantly enhanced. When a potential inhibitor is introduced, it competes with **DAIBS** for the ATP-binding pocket. The displacement of **DAIBS** by the inhibitor leads to a decrease in the fluorescence signal, which is directly proportional to the inhibitor's binding affinity and concentration.

Quantitative Data Summary

The following tables summarize the binding affinity of **DAIBS** for several common protein kinases and its performance in inhibition assays.

Table 1: Binding Affinity (Kd) of **DAIBS** for Various Protein Kinases

Kinase Target	Dissociation Constant (Kd) (nM)
Abl1	85
AKT1	120
BRAF	65
EGFR	95
SRC	70
VEG FR2	110

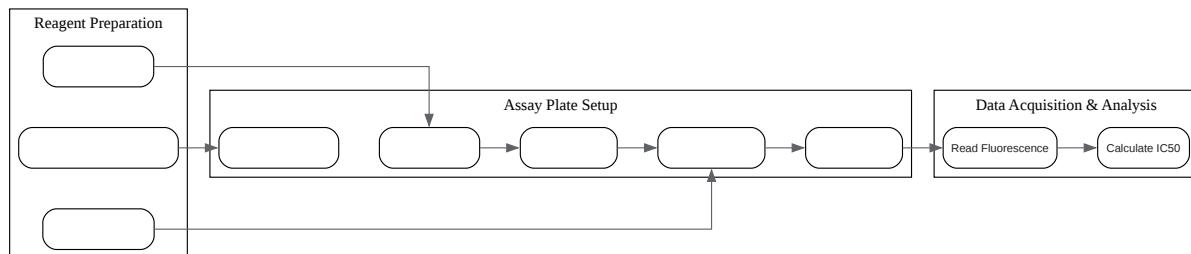
Table 2: IC50 Values of Known Inhibitors Determined Using the **DAIBS** Assay

Kinase Target	Inhibitor	IC50 (nM) with DAIBS Assay	Literature IC50 (nM)
Abl1	Imatinib	25	20-30
BRAF	Vemurafenib	40	30-50
EGFR	Gefitinib	15	10-25
SRC	Dasatinib	5	1-10

Experimental Protocols

Materials and Reagents

- **DAIBS** Molecular Probe (10 mM stock in DMSO)
- Kinase of interest (e.g., Abl1, active, recombinant)


- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds (potential inhibitors)
- Positive control inhibitor (e.g., Imatinib for Abl1)
- ATP (for competition validation)
- 384-well, low-volume, black microplates
- Plate reader capable of measuring fluorescence intensity or polarization

Protocol for Kinase Inhibition Assay (Fluorescence Intensity)

- Reagent Preparation:
 - Prepare a 2X working solution of the kinase in Kinase Assay Buffer. The final concentration will depend on the specific kinase and its affinity for **DAIBS** (typically in the low nM range).
 - Prepare a 2X working solution of **DAIBS** in Kinase Assay Buffer. The optimal concentration should be at or below the K_d for the kinase of interest (e.g., 50 nM).
 - Prepare serial dilutions of test compounds and control inhibitors in Kinase Assay Buffer.
- Assay Procedure:
 - Add 5 µL of the test compound or control to the wells of the 384-well plate. For no-inhibitor control, add 5 µL of Kinase Assay Buffer.
 - Add 5 µL of the 2X kinase working solution to all wells.
 - Incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - Add 10 µL of the 2X **DAIBS** working solution to all wells to initiate the displacement reaction.

- Incubate for 30 minutes at room temperature, protected from light.
- Measure the fluorescence intensity on a compatible plate reader (e.g., Excitation/Emission = 485/520 nm).
- Data Analysis:
 - Subtract the background fluorescence (wells with buffer and **DAIBS** only).
 - Normalize the data to the no-inhibitor control (100% activity) and a positive control inhibitor at a saturating concentration (0% activity).
 - Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes & Protocols: Utilizing DAIBS as a Molecular Probe in Kinase Activity Assays]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1201219#using-daibs-as-a-molecular-probe-in-biochemical-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com